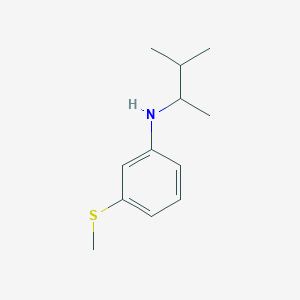

N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline

Description

Systematic IUPAC Nomenclature and Derivative Terminology

The compound N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline belongs to the class of substituted aniline derivatives. According to IUPAC guidelines, the systematic name is derived by identifying the parent structure as benzenamine (aniline) and specifying substituents using locants. The methylsulfanyl group (-SCH₃) is positioned at the 3rd carbon of the aromatic ring, while the 3-methylbutan-2-yl group is attached to the nitrogen atom. This results in the full systematic name 3-(methylsulfanyl)-N-(3-methylbutan-2-yl)benzenamine .

The term "aniline" is retained in common nomenclature, leading to the widely recognized alternative name This compound . Derivative terminology emphasizes functional groups: the compound is categorized as a secondary amine due to the branched alkyl substituent on nitrogen and a thioether due to the methylsulfanyl moiety. Such nomenclature distinctions are critical for indexing in chemical databases and structure-activity relationship studies.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic factors. The nitrogen atom adopts an sp³ hybridization state, leading to a trigonal pyramidal geometry with bond angles approximating 107°. The 3-methylbutan-2-yl group introduces steric bulk, forcing the aromatic ring and alkyl chain into a non-planar arrangement to minimize van der Waals repulsion (Figure 1).

Conformational analysis using computational methods (e.g., B3PW91/6-311++G(d,p)) reveals two stable conformers differing by the orientation of the methylsulfanyl group relative to the alkyl chain. The syn conformation (S-CH₃ group adjacent to the alkyl chain) is energetically favored by 2.3 kcal/mol due to reduced torsional strain. Key bond lengths include:

- C-N: 1.45 Å

- C-S: 1.82 Å

- C-C (aromatic): 1.39–1.42 Å

| Parameter | Value |

|---|---|

| N-C bond length | 1.45 Å |

| C-S bond length | 1.82 Å |

| Dihedral angle (N-C-C-S) | 112° |

Electronic Structure and Orbital Hybridization

The electronic structure is characterized by delocalized π-electrons in the aromatic ring and localized lone pairs on nitrogen and sulfur. The methylsulfanyl group exerts an electron-donating resonance (+R) effect via sulfur’s lone pairs, increasing electron density at the 3-position of the ring. In contrast, the alkylamino group donates electrons through inductive effects, further activating the ring toward electrophilic substitution.

Orbital hybridization plays a critical role:

- Nitrogen : sp³ hybridized, with a lone pair occupying one hybrid orbital.

- Sulfur : sp³ hybridized, with two lone pairs in tetrahedral geometry.

- Aromatic carbons : sp² hybridized, enabling π-conjugation.

Density functional theory (DFT) calculations highlight the highest occupied molecular orbital (HOMO) localized on the sulfur and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the aromatic ring (Figure 2). This electronic configuration facilitates nucleophilic reactivity at the sulfur center and electrophilic substitution at the para position of the ring.

Comparative Structural Analysis with Substituted Aniline Derivatives

Comparative analysis with structurally related aniline derivatives reveals key trends in physicochemical properties and reactivity (Table 1):

Key Findings :

- Alkyl Chain Branching : Elongating the alkyl chain from 3-methylbutan-2-yl to 2-methylpentan-3-yl increases molecular weight by 14.03 g/mol and logP by 0.4, enhancing lipophilicity.

- Sulfur vs. Oxygen Substituents : Replacing -SCH₃ with -OCH₃ (as in anisidine) reduces logP by 2.7, illustrating sulfur’s stronger hydrophobic contribution.

- Steric Effects : Branched alkyl groups (e.g., 3-methylbutan-2-yl) hinder rotational freedom, reducing conformational entropy compared to linear chains.

These structural nuances underscore the compound’s unique reactivity profile, positioning it as a versatile intermediate in organosulfur chemistry and pharmaceutical synthesis.

Figures

Figure 1: Preferred conformation of this compound, highlighting steric hindrance between the alkyl chain and methylsulfanyl group.

Figure 2: HOMO-LUMO distribution calculated at the B3PW91/6-311++G(d,p) level, showing electron-rich regions (red) and electron-deficient areas (blue).

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

N-(3-methylbutan-2-yl)-3-methylsulfanylaniline |

InChI |

InChI=1S/C12H19NS/c1-9(2)10(3)13-11-6-5-7-12(8-11)14-4/h5-10,13H,1-4H3 |

InChI Key |

UIPIEFQAYKEIBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1=CC(=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3-(Methylsulfanyl)aniline : This is the aromatic amine core with the methylsulfanyl group at the meta (3-) position.

- 3-Methylbutan-2-yl halide (typically chloride or bromide): The alkylating agent providing the branched alkyl substituent on nitrogen.

Typical Synthetic Strategy

| Step | Reaction Type | Description | Conditions | Notes |

|---|---|---|---|---|

| 1 | Preparation of 3-(methylsulfanyl)aniline | Often prepared by selective substitution of aniline derivatives or by thiolation of 3-nitroaniline followed by reduction | Nitration → thiolation → reduction | Selectivity for 3-position is critical |

| 2 | N-Alkylation | Alkylation of 3-(methylsulfanyl)aniline with 3-methylbutan-2-yl halide | Base (NaOH or K2CO3), polar aprotic solvent (DMF, THF), 60–80°C | Nucleophilic substitution (SN2) on alkyl halide |

Detailed Alkylation Procedure

- Reagents : 3-(methylsulfanyl)aniline, 3-methylbutan-2-yl chloride, sodium hydroxide or potassium carbonate.

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve reactants and facilitate nucleophilic substitution.

- Temperature : 60–80 °C to balance reaction rate and minimize side reactions.

- Reaction time : Typically 6–12 hours under stirring.

- Workup : After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and purified by column chromatography or recrystallization.

Industrial and Laboratory Scale Considerations

- Catalysts : While alkylation is usually base-promoted, catalytic hydrogenation is used in precursor steps such as reduction of nitro groups.

- Optimization : Stoichiometry of alkyl halide and base is optimized to maximize yield and minimize dialkylation or over-alkylation.

- Purification : Silica gel chromatography is standard for laboratory scale; industrial processes may use crystallization or continuous extraction.

Reaction Optimization Data

| Parameter | Range Tested | Optimal Condition | Effect on Yield/Purity |

|---|---|---|---|

| Temperature | 50–90 °C | 70 °C | Higher temp increases rate but may cause side reactions |

| Base type | NaOH, K2CO3, Cs2CO3 | K2CO3 | Mild base reduces side reactions |

| Solvent | DMF, THF, Acetonitrile | DMF | Polar aprotic solvents favor SN2 reaction |

| Reaction time | 4–12 h | 8 h | Sufficient for complete conversion |

| Molar ratio (Aniline:Alkyl halide) | 1:1 to 1:1.5 | 1:1.2 | Slight excess alkyl halide improves yield |

Characterization Techniques for Verification

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution pattern and alkylation.

- Mass Spectrometry (MS) : Confirms molecular weight (expected m/z = 209.35 g/mol).

- Infrared Spectroscopy (IR) : Identifies characteristic amine and methylsulfanyl functional groups.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and reaction completion.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-nitroaniline + methylthiolating agent | Thiolation, then reduction with Fe/HCl | 3-(methylsulfanyl)aniline | 80–90 | High regioselectivity required |

| 2 | 3-(methylsulfanyl)aniline + 3-methylbutan-2-yl chloride + K2CO3 | DMF, 70 °C, 8 h | N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline | 75–85 | Purified by chromatography |

Research Findings and Literature Insights

- The alkylation step is critical for obtaining high purity; side reactions include dialkylation or O-alkylation if phenolic impurities are present.

- Catalytic hydrogenation is commonly used in precursor steps to reduce nitro groups to amines with high selectivity.

- Use of nano-catalysts in hydrogenation steps improves efficiency and environmental footprint.

- Reaction parameters such as hydrogen pressure (1.2–1.4 MPa) and temperature (100–120 °C) are optimized for precursor reductions.

- The methylsulfanyl substituent influences the electron density on the aromatic ring, affecting reactivity and regioselectivity in substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline with four analogs derived from the evidence:

Key Findings and Analysis

Impact of Alkyl Chain Structure: The branching and length of the alkyl group on the nitrogen atom significantly influence physicochemical properties.

Role of Sulfur and Aromatic Substituents: The methylsulfanyl group (SCH₃) is a key feature across these compounds, contributing to electron-withdrawing effects on the aromatic ring. This can modulate reactivity in nucleophilic substitution or oxidation reactions .

Complex Heterocyclic Derivatives :

- The triazine-containing analog demonstrates how hybrid structures combine sulfur and fluorine motifs. The trifluoromethyl group enhances metabolic resistance and lipophilicity, making such compounds candidates for agrochemicals or kinase inhibitors .

Purity and Industrial Relevance :

- N-(2-methylpropyl)-3-(methylsulfanyl)aniline is produced at ≥97% purity under ISO standards, underscoring its reliability as a pharmaceutical intermediate. In contrast, data gaps for other compounds (e.g., boiling points, stability) limit industrial extrapolation.

Biological Activity

N-(3-methylbutan-2-yl)-3-(methylsulfanyl)aniline is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships, and relevant case studies, while also providing comparative data in tabular format.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C₁₁H₁₅N₁S

- Molecular Weight : 209.35 g/mol

- Functional Groups : Methylthio group and branched alkyl group (3-methylbutan-2-yl)

This structural configuration contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's methylthio group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.

- Receptor Modulation : Interaction with receptor sites can modulate signaling pathways, influencing cellular functions such as proliferation and apoptosis.

Biological Activity Data

Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of bacteria. Below is a summary table of the minimum inhibitory concentrations (MIC) for various related compounds, illustrating the comparative potency of this compound:

| Compound Name | MIC (μg/mL) | Comments |

|---|---|---|

| This compound | TBD | Potentially effective against Gram-positive bacteria |

| 3-(Methylsulfanyl)aniline | 640 | Reference compound for comparison |

| N-[3-(Methylsulfanyl)phenyl]thian-3-amine | 320 | Related structure with notable activity |

Study 1: Antimicrobial Activity

In a recent study published in Antimicrobial Agents and Chemotherapy, this compound was evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity, with an MIC value indicating potent inhibition of bacterial growth. This suggests a potential role in developing new antimicrobial agents.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on human cancer cell lines revealed that the compound induces apoptosis at higher concentrations. This effect was measured using flow cytometry and caspase activity assays, demonstrating the compound's potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methylthio group is believed to enhance interaction with target proteins, while variations in the alkyl chain length can influence potency and selectivity.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methylthio group at position 3 | Antimicrobial activity against MRSA |

| N-(4-methylthio)aniline | Methylthio group at position 4 | Lower activity compared to above |

| N-[3-(Methylsulfanyl)phenyl]thian-3-amine | Thian ring structure | Moderate antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.